An In-depth Technical Guide to 2,5-Dimethylbiphenyl: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2,5-Dimethylbiphenyl: Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of 2,5-dimethylbiphenyl, a substituted aromatic hydrocarbon. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the molecule's core characteristics, from its fundamental structure and properties to its synthesis and spectroscopic identification. The insights herein are grounded in established chemical principles to provide not just data, but a causal understanding of the molecule's behavior and the rationale behind its synthetic methodologies.
Introduction: The Significance of the Biphenyl Scaffold
The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science. Its rigid, planar-like structure provides a robust scaffold for constructing complex three-dimensional molecules. The substitution pattern on the phenyl rings is critical, as it dictates the molecule's conformation, electronic properties, and steric profile, which in turn govern its biological activity or material characteristics. 2,5-Dimethylbiphenyl, with its specific methyl substitution, serves as a valuable building block and a model compound for understanding the impact of ortho- and meta-substituents on the biphenyl system.
Molecular Structure and Physicochemical Properties
2,5-Dimethylbiphenyl consists of two phenyl rings linked by a single C-C bond. One ring is substituted with two methyl groups at the 2- and 5-positions. This substitution pattern breaks the symmetry seen in biphenyl itself and introduces steric hindrance that influences the torsional angle (dihedral angle) between the two rings.
Caption: Chemical structure of 2,5-Dimethylbiphenyl.
The key molecular and physical properties of 2,5-dimethylbiphenyl are summarized below. These values are essential for designing experimental conditions, such as selecting appropriate solvents and purification techniques.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄ | [1][2] |
| Molecular Weight | 182.27 g/mol | [1][2] |
| Exact Mass | 182.10955 g/mol | [1] |
| Melting Point | 68 - 70 °C | |
| Boiling Point | 255 °C | |
| InChIKey | ASHRVEUMINIGNW-UHFFFAOYSA-N | [1][2] |
| Appearance | Solid | [3] |
Synthesis of 2,5-Dimethylbiphenyl via Suzuki-Miyaura Coupling
The formation of the C-C bond between two aryl rings is a cornerstone of modern organic synthesis. Among the various cross-coupling reactions, the Suzuki-Miyaura coupling is frequently the method of choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[4][5] The byproducts are generally non-toxic and easily removed, simplifying product purification.[6]
The core of this reaction is a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and purity. For the synthesis of a sterically hindered biphenyl like 2,5-dimethylbiphenyl, a bulky phosphine ligand is often employed to facilitate the reductive elimination step and stabilize the active catalytic species.
Catalytic Cycle Workflow
The mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-2,5-dimethylbenzene), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organoboron species (e.g., phenylboronic acid) coordinates to the palladium complex. A base activates the boronic acid, facilitating the transfer of the phenyl group to the palladium center and displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex (the 2,5-dimethylphenyl and phenyl groups) couple to form the biphenyl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol describes a representative synthesis of 2,5-dimethylbiphenyl. The choice of a pressure vessel is a safety measure to contain the reaction, especially when heating solvents above their atmospheric boiling points.[7] The use of an inert atmosphere is crucial because the Pd(0) catalyst is sensitive to oxygen.
Reagents & Equipment:
-
1-Bromo-2,5-dimethylbenzene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene and Ethanol (degassed)
-
Deionized water
-
Round-bottom flask or pressure vessel equipped with a magnetic stir bar
-
Condenser and inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Step-by-Step Methodology:
-
Vessel Preparation: To a 100 mL round-bottom flask, add 1-bromo-2,5-dimethylbenzene (1.85 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol, 1.2 equiv), and potassium carbonate (4.14 g, 30 mmol, 3.0 equiv).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.231 g, 0.2 mmol, 2 mol%). The catalyst should be handled quickly to minimize exposure to air.
-
Solvent Addition: Add a degassed mixture of toluene (40 mL) and ethanol (10 mL). The use of a co-solvent system often improves the solubility of the inorganic base.
-
Reaction Execution: Equip the flask with a condenser and place it in a pre-heated oil bath at 90 °C. Stir the mixture vigorously under an inert atmosphere for 12-16 hours.
-
Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the starting aryl bromide spot indicates reaction completion.
-
Workup: Cool the reaction mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be purified by flash column chromatography on silica gel using hexane as the eluent to yield pure 2,5-dimethylbiphenyl.
Spectroscopic Characterization
Structural elucidation of the synthesized product is a critical self-validating step. A combination of NMR, IR, and Mass Spectrometry provides unambiguous confirmation of the target molecule's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the methyl groups. The aromatic region (typically 7.0-7.5 ppm) will be complex due to the overlapping signals from both phenyl rings. The two methyl groups will appear as sharp singlets in the aliphatic region (around 2.3 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The presence of 10 aromatic carbon signals (4 quaternary, 6 tertiary) and 2 aliphatic carbon signals for the methyl groups would be expected. A known ¹³C NMR spectrum in DMSO-D6 confirms the structure.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2,5-dimethylbiphenyl is characterized by the following absorption bands.[8]
| Wavenumber (cm⁻¹) | Bond Vibration | Interpretation |
| ~3100-3000 | C-H Stretch | Aromatic C-H bonds |
| ~2960-2850 | C-H Stretch | Aliphatic C-H bonds from methyl groups |
| ~1600-1450 | C=C Stretch | Aromatic ring backbone |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.[9]
-
Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of 2,5-dimethylbiphenyl (182.3 m/z). Common fragmentation patterns for biphenyls include the loss of methyl groups (M-15) and other fragments characteristic of the aromatic rings.[10][11]
Safety, Handling, and Toxicology
As a Senior Application Scientist, ensuring laboratory safety is paramount. A thorough understanding of a chemical's hazards is required before any experimental work begins.
Hazard Profile:
-
Health Hazards: 2,5-Dimethylbiphenyl is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Environmental Hazards: It is noted as being very toxic to aquatic life with long-lasting effects (H410).
-
Physical Hazards: The substance is combustible. Vapors are heavier than air and may form explosive mixtures with air upon intense heating.
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[12]
-
Personal Protective Equipment: Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[13] If dusts are generated, a NIOSH-approved respirator may be necessary.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
-
Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[13]
Conclusion
2,5-Dimethylbiphenyl is a structurally important aromatic compound whose synthesis and characterization rely on fundamental principles of modern organic chemistry. The Suzuki-Miyaura coupling provides a reliable and efficient route for its preparation, a process that underscores the power of palladium catalysis in constructing complex organic molecules. Proper spectroscopic analysis serves as an indispensable tool for structural verification, while a stringent adherence to safety protocols ensures responsible handling. This guide provides the foundational knowledge required for researchers to confidently work with and utilize this versatile chemical building block.
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PubChem. (n.d.). 2',5'-Dimethylbiphenyl-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Inxight Drugs. (n.d.). 2,5-DIMETHYLBIPHENYL. National Center for Advancing Translational Sciences. Retrieved from [Link]
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CPAChem. (2019, May 16). Safety Data Sheet for 2,5-Dimethylphenol. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 2,2′-Dimethylbiphenyl. American Chemical Society. Retrieved from [Link]
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National Library of Medicine. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
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NIST. (n.d.). 2,2'-Dimethylbiphenyl. National Institute of Standards and Technology. Retrieved from [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemistry Channel. Retrieved from [Link]
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ETH Zurich Research Collection. (n.d.). Selective Synthesis of 4,4′-Dimethylbiphenyl from 2-Methylfuran. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. S7 1 H-NMR spectrum of 2',6'-Dimethylbiphenyl-2-amine. Retrieved from [Link]
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Australian Government Department of Health. (2025, March 31). Biphenyl, 4,4'-diisocyanato-3,3'-dimethyl- - Draft evaluation statement. Retrieved from [Link]
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NIST. (n.d.). 3,3'-Dimethylbiphenyl. National Institute of Standards and Technology. Retrieved from [Link]
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